molecular formula C10H11F3N2O2 B2751755 [3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl]acetic acid CAS No. 333309-21-0

[3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl]acetic acid

Cat. No.: B2751755
CAS No.: 333309-21-0
M. Wt: 248.205
InChI Key: NOFFCWXIBYKMBU-UHFFFAOYSA-N
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Description

[3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl]acetic acid is a useful research compound. Its molecular formula is C10H11F3N2O2 and its molecular weight is 248.205. The purity is usually 95%.
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Biological Activity

[3-(Trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl]acetic acid is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.

  • IUPAC Name : 2-(3-(Trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl)acetic acid
  • Molecular Formula : C10H11F3N2O2
  • Molecular Weight : 248.20 g/mol
  • CAS Number : 333309-21-0

Anti-inflammatory Effects

Research indicates that compounds with a similar indazole framework exhibit significant anti-inflammatory properties. For instance, derivatives have shown inhibition of cyclooxygenase (COX) enzymes, which are crucial in the inflammatory response. In one study, a related compound demonstrated an IC50 value of 0.02–0.04 μM against COX-2, indicating potent anti-inflammatory activity .

Analgesic Properties

The analgesic effects of indazole derivatives have also been documented. Compounds exhibiting similar structures have been shown to produce significant pain relief in animal models. For example, certain derivatives achieved up to 93.80% inhibition in pain models compared to standard analgesics like diclofenac .

The proposed mechanism for the biological activity of these compounds includes:

  • Inhibition of COX Enzymes : Blocking COX-1 and COX-2 reduces the production of prostaglandins, which are mediators of inflammation and pain.
  • Modulation of Cytokine Production : Some studies suggest that these compounds may also reduce levels of inflammatory cytokines such as TNF-α .

Case Study 1: Synthesis and Biological Evaluation

A recent study synthesized various indazole derivatives and evaluated their anti-inflammatory and analgesic activities. The compound with the trifluoromethyl group displayed superior activity compared to others tested. The study reported an IC50 value for one derivative at 34.1 μg/mL against protein denaturation .

Case Study 2: Toxicological Assessment

In vivo toxicity studies indicated that certain derivatives had an LD50 greater than 2000 mg/kg in mice, suggesting a favorable safety profile for further development .

Comparative Analysis of Biological Activity

Compound NameStructureIC50 (μM)Activity TypeReference
Compound AIndazole Derivative0.02–0.04Anti-inflammatory (COX-2)
Compound BIndazole Derivative34.1Analgesic (Protein Denaturation)
Compound CIndazole Derivative>2000 mg/kgToxicity (LD50)

Q & A

Basic Research Questions

Q. How can the synthesis of [3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl]acetic acid be optimized for improved yield and purity?

  • Methodological Answer :

  • Step 1 : Start with cyclohexanone as a precursor. React it with lithium hexamethyldisilazide (LiHMDS) in tetrahydrofuran (THF) under argon at 0°C to generate the enolate intermediate .
  • Step 2 : Introduce trifluoromethyl groups via electrophilic substitution or nucleophilic trifluoromethylation. Monitor reaction progress using thin-layer chromatography (TLC) .
  • Step 3 : Purify the final product via column chromatography (e.g., acetonitrile/water gradient) to achieve >90% purity. Confirm purity via HPLC (retention time: ~1.08 minutes under SQD-FA05 conditions) .
  • Key Parameters : Maintain anhydrous conditions, optimize stoichiometry of LiHMDS, and use catalytic amounts of Lewis acids to minimize side reactions .

Q. What analytical methods are recommended for structural characterization of this compound?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : Use 1H^1H- and 13C^{13}C-NMR in DMSO-d6 to confirm the acetic acid moiety and tetrahydroindazole ring. Look for characteristic shifts: δ ~2.5–3.5 ppm (methylene groups) and δ ~170 ppm (carboxylic acid carbon) .
  • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., m/z 701 [M+H]+ for related analogs) .
  • X-ray Crystallography : Resolve stereochemistry of the tetrahydroindazole core if crystalline derivatives are obtainable .

Q. How can purity and stability be assessed under different storage conditions?

  • Methodological Answer :

  • Purity Analysis : Use reverse-phase HPLC with UV detection (λ = 254 nm). Compare retention times against certified reference standards .
  • Stability Studies :
  • Store lyophilized powder at -20°C under argon. Avoid prolonged exposure to light or moisture.
  • Monitor degradation via accelerated stability testing (40°C/75% relative humidity for 4 weeks). Quantify impurities using LC-MS .

Advanced Research Questions

Q. How can contradictions in reported biological activity data across studies be resolved?

  • Methodological Answer :

  • Standardized Assays : Use isogenic cell lines (e.g., HEK293T) to minimize variability. For example, in studies of mosquito inward rectifier potassium channels (Kir channels), ensure consistent expression levels of target proteins .
  • Dose-Response Curves : Compare EC50 values under identical buffer conditions (e.g., pH 7.4, 25°C). Address discrepancies by verifying compound solubility (e.g., use 2 mg/mL in DMSO for in vitro assays) .
  • Meta-Analysis : Pool data from multiple studies using Bayesian statistical models to account for outliers .

Q. What strategies are effective for elucidating the mechanism of action in cellular models?

  • Methodological Answer :

  • Knockout/RNAi Models : Silence candidate targets (e.g., Kir channels) to confirm on-target effects. For example, CRISPR-Cas9-edited mosquito cells can validate resistance mechanisms .
  • Photoaffinity Labeling : Synthesize a trifluoromethyl-diazirine analog to crosslink with binding proteins. Identify interactomes via pull-down assays and LC-MS/MS .
  • Molecular Dynamics Simulations : Model interactions between the compound and its target (e.g., viral capsid proteins) using Schrödinger Suite or GROMACS .

Q. How can spectral data discrepancies (e.g., NMR shifts) be addressed?

  • Methodological Answer :

  • Solvent Effects : Re-run NMR in deuterated DMSO vs. CDCl3. For example, carboxylic acid protons (δ ~12–13 ppm) may broaden in DMSO due to hydrogen bonding .
  • 2D NMR Techniques : Use 1H^1H-13C^{13}C HSQC and HMBC to resolve overlapping signals in the tetrahydroindazole region (δ 1.5–2.5 ppm) .
  • Isotopic Labeling : Synthesize 19F^{19}F-labeled analogs to simplify detection of trifluoromethyl groups in complex matrices .

Properties

IUPAC Name

2-[3-(trifluoromethyl)-4,5,6,7-tetrahydroindazol-1-yl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11F3N2O2/c11-10(12,13)9-6-3-1-2-4-7(6)15(14-9)5-8(16)17/h1-5H2,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOFFCWXIBYKMBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C(=NN2CC(=O)O)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001326685
Record name 2-[3-(trifluoromethyl)-4,5,6,7-tetrahydroindazol-1-yl]acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001326685
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

34.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24808609
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

333309-21-0
Record name 2-[3-(trifluoromethyl)-4,5,6,7-tetrahydroindazol-1-yl]acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001326685
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

(3-Trifluoromethyl-4,5,6,7-tetrahydroindazol-1-yl)-acetic acid tert-butyl ester was dissolved in a solution of DCM (30 mL) and TFA (30 mL), and the resulting mixture stirred at RT for 30 min, before concentration in vacuo to afford the title compound (4.50 g). This was used directly in the next step without any further purification.
Name
(3-Trifluoromethyl-4,5,6,7-tetrahydroindazol-1-yl)-acetic acid tert-butyl ester
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One

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